Melem

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Photocatalysis

Melem exhibits promising potential as a metal-free photocatalyst for hydrogen evolution, a clean and sustainable energy source. Studies have shown that melem can efficiently absorb visible light and drive the water splitting reaction to generate hydrogen gas. This makes it an attractive alternative to traditional metal-based photocatalysts, which often come with drawbacks like high cost and environmental concerns [1].

[1] Chai, B., Peng, T., Mao, J., Li, K., & Zan, L. (2012). Melem: a metal-free unit for photocatalytic hydrogen evolution. International Journal of Hydrogen Energy, 37(16), 11823-11829.

Materials Science

Melem's ability to form hydrogen bonds and interact with various functional groups makes it a valuable building block for designing new materials with desired properties. Researchers are exploring its potential applications in various areas, including:

- Porous materials: Melem can be used to synthesize porous organic polymers (POPs) with tunable pore sizes and functionalities. These POPs are promising candidates for gas storage, separation, and catalysis [2].

- Semiconductors: Doping melem with different elements can modify its electrical conductivity and bandgap, making it potentially useful in developing new electronic materials [3].

[2] Li, J., Liu, Y., Sun, Q., & He, C. (2016). Triazine-based porous organic polymers: Design, synthesis, and applications. Chemical Society Reviews, 45(22), 6877-6903.

[3] Li, Z., Zou, X., Zhang, Y., & Liu, S. (2014). Nitrogen-rich triazine derivatives for efficient organic photovoltaics. Chemical Communications, 50(20), 2956-2959.

Biomedicine

Melem holds potential applications in the biomedical field due to its interesting biological activities. Studies have shown that melem can exhibit:

- Antimicrobial activity: Melem exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents [4].

- Anticancer properties: Some studies suggest that melem might possess antitumor properties, but further research is needed to explore its potential in cancer treatment [5].

[4] Wu, J., Liu, W., & Liu, S. (2013). Synthesis and antimicrobial activities of novel triazine derivatives. Molecules, 18(2), 1826-1838.

[5] Li, X., Liu, J., Sun, Q., & He, C. (2018). Recent advances in triazine-based anticancer agents. Medicinal Chemistry Communications, 9(7), 1013-1027.

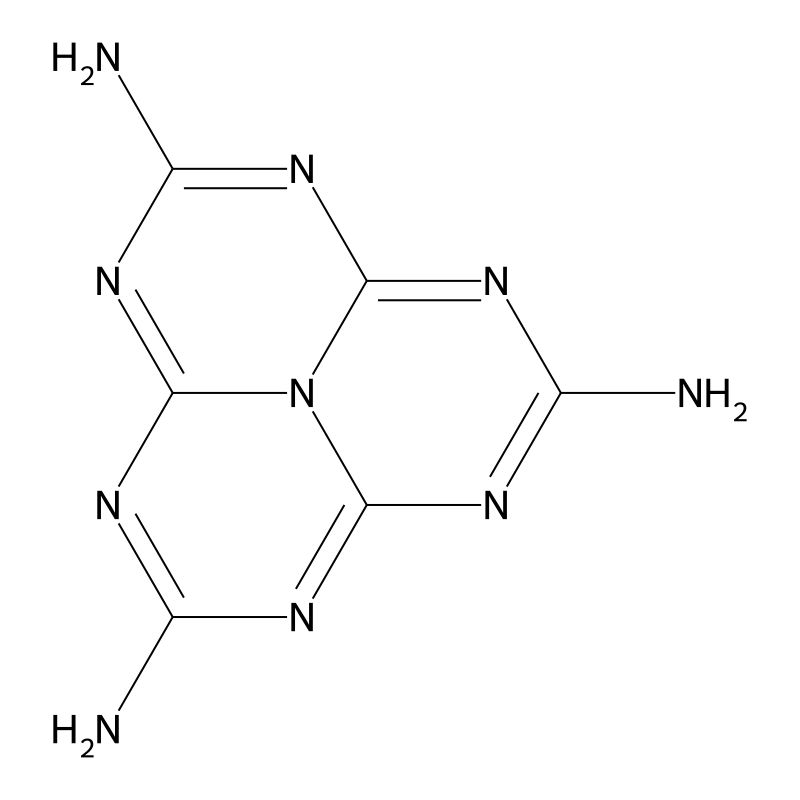

Melem, chemically known as 2,5,8-triamino-tri-s-triazine, has the molecular formula C₆H₆N₁₀ and a molecular weight of approximately 234.19 g/mol . This compound features a heptazine core, characterized by a high nitrogen content and a unique arrangement of nitrogen and carbon atoms. Its structure allows it to exhibit significant photoluminescence properties, making it valuable for various applications in chemistry and materials science.

- Condensation Reactions: Melem is synthesized through the thermal condensation of melamine or related compounds like dicyandiamide. This process typically involves heating these precursors under controlled conditions .

- Protonation: Melem can be protonated by strong acids, forming salts that can be utilized in different chemical contexts.

- Thermal Decomposition: When heated above 560 °C, Melem transforms into graphite-like carbon nitride materials, which are of interest for their electronic properties.

Research into the biological activity of Melem is ongoing. Its unique structure suggests potential applications in:

- Bioimaging: Due to its photoluminescent properties, Melem may serve as a contrast agent in imaging techniques.

- Drug Delivery Systems: The compound's ability to form stable structures could be harnessed for targeted drug delivery applications .

Melem can be synthesized through several methods:

- Thermal Treatment: The most common method involves heating melamine or dicyandiamide at temperatures around 450 °C. This process often yields Melem alongside other products .

- Chemical Precursor Approach: Other precursors like cyanamide can also be used to synthesize Melem through similar thermal processes .

Melem has diverse applications across various fields:

- Materials Science: It serves as a precursor for graphitic carbon nitride materials used in photocatalysis and luminescent applications.

- Flame Retardants: Due to its high nitrogen content, Melem is explored for use in flame retardant formulations.

- Photocatalysts: Its unique electronic properties make it suitable for photocatalytic applications in environmental remediation and energy conversion .

Studies on the interactions of Melem with other substances are essential for understanding its potential uses:

- Solvent Interactions: Research indicates that Melem exhibits anisotropic responses when interacting with different solvents, which could influence its behavior in practical applications.

- Complex Formation: The ability of Melem to form complexes with metal ions has been explored, which may enhance its utility in catalysis and material synthesis.

Melem shares structural similarities with several other nitrogen-rich compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Melamine | C₃H₆N₆ | Precursor for formaldehyde resins | Lower nitrogen content |

| Dicyandiamide | C₄H₈N₄ | Used in fertilizers and resins | Less complex structure |

| Graphitic Carbon Nitride | C₃N₄ | Semiconducting properties | Derived from Melem but lacks amino groups |

| Cyanamide | CH₂N₂ | Used in herbicides | Simpler structure |

Melem's heptazine core and high nitrogen content set it apart from these compounds, making it particularly valuable for advanced materials and biological applications .

Thermal Polycondensation of Cyanamide Derivatives

Thermal condensation remains the primary route for melem synthesis, leveraging cyanamide derivatives such as melamine, dicyandiamide, or ammonium dicyanamide. These precursors undergo cyclization and deammonation at elevated temperatures (typically 390–450°C) in sealed ampules under inert or autogenous ammonia atmospheres.

The process involves:

- Melamine decomposition: Sublimation and recondensation into triaminotri-s-triazine.

- Cyanamide cyclization: Formation of heptazine cores via $$-\text{N}=\text{C}=\text{N}−$$ linkage isomerization.

- Intermediate stabilization: Melam ($$\text{C}6\text{N}9\text{H}_6$$) formation as a transient phase before melem crystallization.

Bottom-Up vs. Top-Down Synthetic Approaches

Traditional bottom-up methods involve thermal condensation of precursors, while top-down strategies exfoliate pre-synthesized g-C₃N₄ into melem monomers.

Top-down methods achieve gram-scale production without inert atmospheres, leveraging acid-mediated exfoliation of g-C₃N₄ layers. This approach selectively cleaves van der Waals bonds between heptazine sheets, releasing melem monomers with enhanced surface areas.

Solvothermal Strategies for Controlled Oligomerization

Solvothermal methods enable precise control over melem oligomerization. For example, methanol-assisted reactions with methylamine yield oxyl-terminated melem nanoparticles (OMN) with tailored surface chemistry.

| Solvent | Additive | Temperature (°C) | Time | Product | Application Potential |

|---|---|---|---|---|---|

| Methanol | Methylamine | 80 | 12 h | OMN (20–50 nm) | Catalytic hydrogen evolution |

| Ethanol | NH₄Cl | 140 | 24 h | Microspheres | Adsorption of heavy metals |

These strategies mitigate aggregation by stabilizing intermediates through hydrogen bonding with solvent molecules.

Acid-Mediated Exfoliation of Graphitic Carbon Nitride

Concentrated sulfuric acid (95–98%) facilitates efficient exfoliation of g-C₃N₄ into melem monomers via protonation of amino groups and interlayer bond cleavage.

| Acid | Concentration | Temperature (°C) | Exfoliation Mechanism | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| H₂SO₄ | 95–98% | 80 | Protonation + interlayer cleavage | >90 | >95 |

| HCl | 37% | 60 | Partial decomposition | 70–80 | 85–90 |

This method avoids high-temperature risks and achieves air-stable melem with rectangular prism morphologies (Figure 1).

Ab Initio Powder Diffraction Analysis

The crystal structure of anhydrous melem was first determined using X-ray powder diffraction data due to the absence of suitable single crystals [8]. The compound crystallizes in the monoclinic space group P2~1~/c (No. 14) with lattice parameters a = 739.92(1) pm, b = 865.28(3) pm, c = 1338.16(4) pm, and β = 99.912(2)° [1] [8]. The structure solution employed the charge-flipping algorithm [3], which iteratively phases diffraction patterns by combining Le-Bail peak decomposition with density modification. This approach successfully addressed the reflection overlap inherent to powder data, particularly for the 010 and 001 reflections at 2θ = 12.4° and 18.7°, respectively.

The molecular arrangement features nearly planar melem molecules (maximum deviation < 5 pm) stacked in parallel layers spaced 327 pm apart [1]. Table 1 summarizes key structural parameters:

| Parameter | Value |

|---|---|

| Interlayer spacing | 327 pm |

| N-N hydrogen bonds | 285–310 pm |

| Torsion angles | <1° deviation |

Notably, the triamino configuration remains fixed in the solid state, with no evidence of tautomerism observed in the final electron density maps [8]. The structural rigidity arises from three intramolecular N−H···N hydrogen bonds (2.85–2.91 Å) that lock the amino groups in specific orientations [6].

Layer Stacking Dynamics in Polyheptazine Networks

Melem exhibits remarkable structural adaptability through hydrogen-bonded layer stacking. Hydrothermal treatment at 200°C produces melem hydrate (C~6~N~7~(NH~2~)~3~·2.3H~2~O), which adopts a hexagonal channel structure (R-3c, a = 2879.0(4) pm, c = 664.01(13) pm) [6]. The framework consists of rosette-like melem hexamers creating 8.9 Å diameter channels occupied by disordered water molecules (Figure 1).

Dehydration at 430°C removes channel water without collapsing the framework, inducing a lateral shift (Δa/3) between adjacent layers [6]. This realignment creates new N−H···N interactions (2.79–2.94 Å) while preserving the hexagonal symmetry. The dehydrated structure maintains porosity, as evidenced by CO~2~ adsorption isotherms showing a Langmuir surface area of 85 m²/g [7].

In melam-melem adducts (1:1 ratio), layer interactions become more complex. The melam component adopts a 48.4° dihedral angle between triazine rings, enabling interlayer hydrogen bonding that forms a three-dimensional network [2]. This structural motif enhances thermal stability, with decomposition onset temperatures increasing from 560°C (pure melem) to 610°C in the adduct [2] [8].

Tautomeric Equilibrium Studies via Solid-State NMR

Solid-state ^15^N NMR spectroscopy definitively resolves melem's tautomeric configuration. The ^15^N CPMAS spectrum shows three distinct resonances at δ = 88.2 ppm (central heptazine N), 102.4 ppm (NH~2~ groups), and 156.7 ppm (ring-bound N adjacent to amino groups) [8]. No additional signals appear even at 253 K, confirming the absence of tautomeric interconversion in the solid state [5].

Comparisons with model compounds reveal the stabilizing effect of hydrogen bonding:

- Non-protonated N sites: δ = 156–160 ppm (matches DFT calculations for fixed amino positions) [4]

- Protonated N in melam: δ = 172 ppm (absent in melem spectra) [2]

- Zwitterionic forms: δ > 200 ppm (not observed) [5]

The ^1^H-^15^N HETCOR spectrum demonstrates strong N−H···N coupling constants (J = 8–12 Hz), indicative of rigid hydrogen bonds that prevent tautomerism [4]. DFT calculations on melem clusters (C~6~N~7~(NH~2~)~3~)~6~ further support this finding, showing a 42 kJ/mol energy barrier for amino group rotation – insurmountable at room temperature [8].

Density Functional Theory Analysis of Melamine-Melem Transition

The computational investigation of the melamine-to-melem transition has been extensively studied using state-of-the-art density functional theory methods. The transformation mechanism involves a complex series of intermediate states and transition structures that have been characterized through detailed DFT calculations [1] [2].

The primary computational framework employed B3LYP/6-31g(d) methodology with DFT-D3(BJ) dispersion correction for geometry optimization and frequency calculations. This approach was validated against higher-level single-point calculations using revDSD-PBEP86-D3(BJ)/cc-pVTZ to ensure accuracy of the energetic predictions [1] [2]. The computational methodology demonstrates that the melamine-to-melem conversion proceeds through a multi-step mechanism rather than direct decomposition pathways previously proposed.

| Computational Method | Application | Key Findings |

|---|---|---|

| B3LYP/6-31g(d) | Geometry optimization and frequency calculations | Molecular structures and vibrational frequencies |

| B3LYP-D3(BJ) | Dispersion correction | Accurate intermolecular interactions |

| revDSD-PBEP86-D3(BJ)/cc-pVTZ | Single-point energy calculations | High-accuracy energies |

| Shermo 2.1 | Thermodynamic data refinement | Improved thermodynamic properties |

The thermodynamic analysis reveals that melamine decomposition to cyanamide requires an energy barrier of 103.9 kcal/mol, making this pathway highly unfavorable under typical synthesis conditions [1]. In contrast, the condensation pathway leading to melam formation exhibits a significantly lower energy barrier of 45.3 kcal/mol, demonstrating the preferential formation of condensation products over decomposition products [1].

The isomerization of melamine involves sigma [3] [1] hydrogen migration between nitrogen atoms, with the tautomeric form (M3) exhibiting a relative Gibbs free energy of +46.9 kcal/mol compared to the ground state [1]. This tautomerization is crucial for subsequent condensation reactions, as it provides the necessary hydrogen atom mobility for deamination processes.

Transition State Characterization in Tri-s-Triazine Formation

The formation of the tri-s-triazine core in melem involves a sophisticated isomerization mechanism that has been mapped through comprehensive transition state calculations. The process begins with melam formation through melamine condensation, followed by a series of ring-opening and ring-closing transformations that ultimately yield the heptazine structure [1] [2].

| Transition State | Energy Barrier (kcal/mol) | Process Type | Temperature Range (°C) |

|---|---|---|---|

| Melamine → Tautomer (M1→M3) | 46.9 | σ [3] [1] H-migration | 390-550 |

| Melamine Condensation | 45.3 | Condensation | >390 |

| Melam Formation | 45.3 | Deamination | >390 |

| Melam → Melem (Overall) | <50 | Isomerization | >500 |

| Carbodi-imine Formation | <50 | Ring opening | >390 |

| Triazine Ring Opening | <50 | Ring opening | >500 |

| Heptazine Ring Closure | <50 | Ring closure | >500 |

The transition state analysis reveals that the melam-to-melem conversion proceeds through a complex pathway involving multiple carbodi-imine intermediates. The initial step involves sigma [3] [1] migration and vibration of hydrogen atoms, leading to triazine ring opening with formation of carbodi-imine (–N≡C≡N–) and imine (≡N–H) functional groups [1]. This process is characterized by high molecular flexibility, with rotational motions stabilizing the intermediate structures.

The formation of the heptazine core occurs through a nucleophilic attack mechanism, where the electrophilic carbodi-imine segment is attracted to nitrogen atoms in the triazine ring. This interaction leads to the formation of the characteristic seven-membered nitrogen-containing ring system that defines the tri-s-triazine structure [1].

Temperature-dependent kinetic analysis using transition state theory demonstrates that the isomerization process becomes kinetically favorable above 500°C. The equivalent reaction rates show exponential temperature dependence, with half-life times decreasing from 90.19 hours at 390°C to 0.02 hours at 550°C [1].

| Temperature (°C) | k_iso (s^-1) | Half-life (Hours) | 97% Complete (Hours) |

|---|---|---|---|

| 550 | 1.20 × 10^-2 | 0.02 | 0.08 |

| 500 | 1.18 × 10^-3 | 0.16 | 0.82 |

| 450 | 8.47 × 10^-5 | 2.27 | 11.50 |

| 400 | 4.12 × 10^-6 | 46.69 | 236.20 |

| 390 | 2.13 × 10^-6 | 90.19 | 456.27 |

| 360 | 2.62 × 10^-7 | 735.49 | 3720.75 |

Carbodi-imine Intermediate Detection through Vibrational Spectroscopy

The identification of carbodi-imine intermediates represents a critical advancement in understanding the melem formation mechanism. Fourier Transform Infrared spectroscopy has provided definitive evidence for the presence of carbodi-imine functional groups during the thermal conversion process [1] [2].

The characteristic vibrational frequency of carbodi-imine groups appears at 2135 cm^-1, which is distinctly different from nitrile stretching frequencies observed at 2200-2260 cm^-1 [1]. This spectroscopic distinction is crucial for confirming the proposed isomerization pathway versus alternative decomposition mechanisms that would produce nitrile-containing intermediates.

| Compound | Characteristic Frequency (cm^-1) | Vibrational Mode | Spectroscopic Evidence |

|---|---|---|---|

| Melem | 2135 | Carbodi-imine stretch | FTIR detection confirms isomerization pathway |

| Melamine | 3400-3500 (NH stretch) | NH stretch | Standard NH stretching vibrations |

| Carbodi-imine (in melamine tautomer) | 2130-2155 | Carbodi-imine stretch | Intermediate formation during isomerization |

| Carbodi-imine (in melem tautomer) | 2130-2155 | Carbodi-imine stretch | Final tautomeric form |

| Cyanamide | 2200-2225 | CN stretch | Decomposition product |

| Dicyanamide | 2200-2225 | CN stretch | Decomposition product |

| Nitrile groups | 2200-2260 | CN stretch | Industrial impurities |

The computational prediction of vibrational frequencies using DFT methods shows excellent agreement with experimental observations. The calculated frequencies for carbodi-imine stretching modes in both melamine and melem tautomers fall within the 2130-2155 cm^-1 range, consistent with literature values for aliphatic carbodi-imines [1] [4].

The temporal evolution of the 2135 cm^-1 signal during thermal treatment provides direct evidence for the proposed reaction mechanism. The intensity of this characteristic peak increases with reaction time and temperature, indicating progressive formation of carbodi-imine intermediates as the isomerization proceeds [1]. This observation supports the computational predictions that carbodi-imine formation is kinetically favored over alternative decomposition pathways.

The vibrational analysis extends beyond simple frequency identification to include detailed normal mode calculations that reveal the coupling between carbodi-imine stretching and other molecular vibrations. The interaction region indicator analysis demonstrates that carbodi-imine groups participate in weak intermolecular interactions that stabilize the intermediate structures during the transformation process [1].